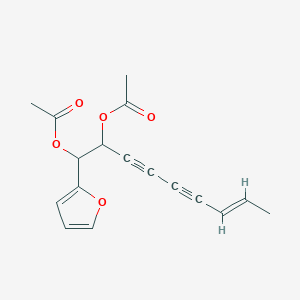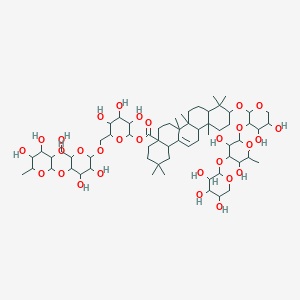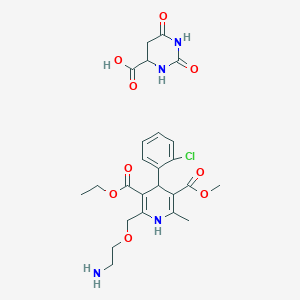
(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate is an organic compound characterized by its unique structure, which includes triene and diyne functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate typically involves multi-step organic reactions. One common method includes the coupling of acetylene derivatives with triene precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step usually involves acetylation to introduce the diacetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, Alcohols
Major Products
Oxidation: Epoxides, Diketones
Reduction: Alkenes, Alkanes
Substitution: Amides, Esters
Aplicaciones Científicas De Investigación
(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate involves its interaction with specific molecular targets. The compound’s diyne and triene functionalities allow it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular pathways involved are still under investigation, but the compound’s ability to form reactive species is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (3E,5E,11E)-tridecatriene-7,9-diyne-1,2-diacetate
- (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate
Uniqueness
This compound is unique due to its specific arrangement of triene and diyne functionalities, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different reactivity patterns and applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H16O5 |
|---|---|
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
[(E)-1-acetyloxy-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl] acetate |
InChI |
InChI=1S/C17H16O5/c1-4-5-6-7-8-10-16(21-13(2)18)17(22-14(3)19)15-11-9-12-20-15/h4-5,9,11-12,16-17H,1-3H3/b5-4+ |
Clave InChI |
WCXFKFDHRIMXRF-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |
SMILES canónico |
CC=CC#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)
![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)
![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)

![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)


![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
